
1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenethylamine, a class of compounds that includes neurotransmitters in the human brain . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and phenyl rings with methoxy (OCH3) and hydroxy (OH) substituents .
Molecular Structure Analysis
The molecular structure of similar compounds involves a central carbon atom double-bonded to an oxygen atom (a carbonyl group), with one bond to a phenyl ring and another bond to a second group . The phenyl rings have methoxy and hydroxy substituents .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally related to the specified chemical have been synthesized and evaluated for various biological activities. For instance, a novel series of pyrazole chalcones, derivatives with similar structural motifs, have been prepared and assessed for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, indicating potential lead compounds for future drug discovery studies (Bandgar et al., 2009).
Photophysical and Physicochemical Investigations
Another study focused on the photophysical properties of pyrazoline derivatives, highlighting their potential as fluorescent chemosensors for metal ion detection. The study elaborates on the synthesis of these compounds and their application in detecting Fe3+ ions, demonstrating their utility in environmental and analytical chemistry (Salman A. Khan, 2020).
Structural Analysis and Tautomerism
Research on NH-pyrazoles, which share a common structural framework with the specified compound, has been conducted to understand their structural properties and tautomerism. X-ray crystallography and NMR spectroscopy studies reveal complex patterns of hydrogen bonding and insights into their tautomerism, contributing to our understanding of their chemical behavior (Cornago et al., 2009).
Antimicrobial and Antioxidant Activities
Microwave-assisted synthesis of biologically active chalcone derivatives, including pyrazole derivatives, has been explored for their antimicrobial activity against various pathogenic bacteria and fungi, showcasing the role of these compounds in developing new antimicrobial agents (Katade et al., 2008).
Sensing Applications
Research has also been conducted on Schiff base derivatives related to the specified compound for their sensing applications, particularly as colorimetric sensors for Fe(III) and fluorescent sensors for Al(III), demonstrating the versatility of these compounds in sensor technology (Soufeena & Aravindakshan, 2019).
Propiedades
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-16(13-8-9-18(24-2)19(10-13)25-3)11-15(20-21)14-6-4-5-7-17(14)23/h4-10,16,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOIVILQOWPJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

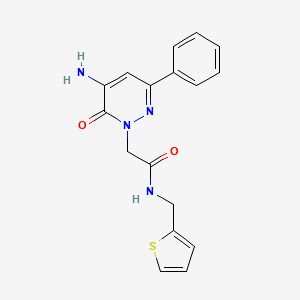
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2583458.png)
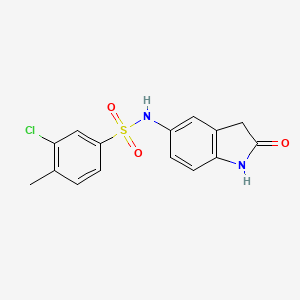
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)
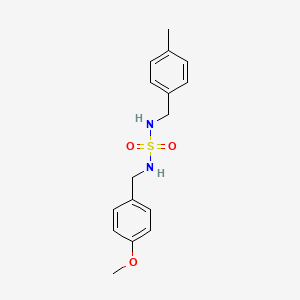
![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)
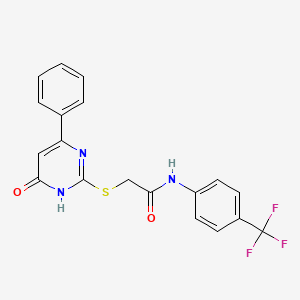
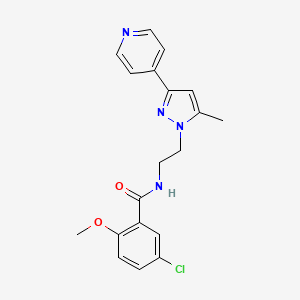
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)